3-Chloro-2-(2-pyridinylmethoxy)benzenamine
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Overview
Description
3-Chloro-2-(2-pyridinylmethoxy)benzenamine is an organic compound with the molecular formula C12H11ClN2O. It is a derivative of benzenamine, featuring a chlorine atom at the third position and a pyridinylmethoxy group at the second position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-pyridinylmethoxy)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 2-pyridinemethanol as the primary starting materials.
Reaction: The reaction involves the nucleophilic substitution of the hydroxyl group in 2-pyridinemethanol with the amino group in 3-chloroaniline. This is facilitated by the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction can be carried out in batch or continuous reactors, depending on the production scale.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-pyridinylmethoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-Chloro-2-(2-pyridinylmethoxy)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-pyridinylmethoxy)benzenamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2-pyridinylmethoxy)benzenamine: Similar structure but with different substitution positions.
3-Chloro-4-(2-pyridinylmethoxy)benzenamine: Another positional isomer with distinct properties.
2-Chloro-4-(2-pyridinylmethoxy)benzenamine: Yet another isomer with unique characteristics.
Uniqueness
3-Chloro-2-(2-pyridinylmethoxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
937605-75-9 |
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Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-chloro-2-(pyridin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9/h1-7H,8,14H2 |
InChI Key |
OLDIZMMOZHMHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
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